Pyrimidine, 4-(4-bromobutoxy)-6-(4-fluorophenyl)-2-methyl-

Description

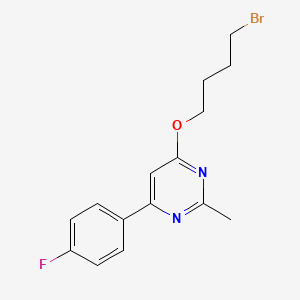

Pyrimidine, 4-(4-bromobutoxy)-6-(4-fluorophenyl)-2-methyl-, is a substituted pyrimidine derivative characterized by three key functional groups:

- 4-(4-bromobutoxy): A bromine-terminated alkoxy chain at position 4, which may enhance lipophilicity and influence molecular conformation.

- 6-(4-fluorophenyl): A para-fluorinated phenyl group at position 6, introducing electron-withdrawing effects that modulate electronic properties and intermolecular interactions.

This compound’s structural features align with pyrimidine derivatives known for biological activity, such as antimicrobial, analgesic, and anti-inflammatory effects .

Properties

CAS No. |

649761-30-8 |

|---|---|

Molecular Formula |

C15H16BrFN2O |

Molecular Weight |

339.20 g/mol |

IUPAC Name |

4-(4-bromobutoxy)-6-(4-fluorophenyl)-2-methylpyrimidine |

InChI |

InChI=1S/C15H16BrFN2O/c1-11-18-14(12-4-6-13(17)7-5-12)10-15(19-11)20-9-3-2-8-16/h4-7,10H,2-3,8-9H2,1H3 |

InChI Key |

JHIWZVKRMPEUFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCCCBr)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Biological Activity

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Pyrimidine, 4-(4-bromobutoxy)-6-(4-fluorophenyl)-2-methyl- (CAS No. 649761-30-8) features a unique structure that includes a bromobutoxy group and a fluorophenyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential applications based on current research findings.

Structural Characteristics

The molecular formula of the compound is , indicating the presence of bromine, fluorine, and nitrogen alongside carbon and hydrogen. The specific arrangement of these substituents contributes to its reactivity and biological profile.

| Structural Feature | Description |

|---|---|

| Pyrimidine Ring | Core structure providing nucleophilic properties |

| Bromobutoxy Group | Enhances lipophilicity and potential bioactivity |

| Fluorophenyl Group | May contribute to anticancer properties |

| Methyl Group | Affects overall hydrophobicity |

Biological Activity

Research indicates that pyrimidine derivatives exhibit various biological activities, including antimicrobial, anticancer, and antiviral effects. The specific biological profile of 4-(4-bromobutoxy)-6-(4-fluorophenyl)-2-methyl- remains to be fully elucidated through empirical testing; however, its structural features suggest several potential activities:

- Anticancer Activity : Similar compounds with fluorophenyl substitutions have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The bromobutoxy group may enhance interaction with microbial targets.

- Antiviral Effects : Pyrimidines are frequently explored for their antiviral potential due to their ability to interfere with nucleic acid synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. A study on related compounds has demonstrated that modifications in substituents can significantly impact potency:

- Substituent Variations : For instance, replacing hydrophilic groups with more lipophilic ones generally increases activity.

- Positioning of Functional Groups : The position of substituents on the pyrimidine ring can enhance selectivity towards biological targets.

Table: Structure-Activity Relationship Findings

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Bromobutoxy)pyrimidin-2(1H)-one | Bromobutoxy group on pyrimidine | Antimicrobial |

| 6-(Fluorophenyl)pyrimidin-4-amine | Fluorophenyl substitution | Anticancer |

| 2-Methylpyrimidin-4(3H)-one | Methyl group on pyrimidine | Antiviral |

Case Studies and Empirical Research

Research studies have highlighted the potential of pyrimidine derivatives in various therapeutic areas:

- Inhibitors of NAPE-PLD : A study identified pyrimidine-4-carboxamide derivatives as effective inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), indicating that modifications similar to those in our compound could yield potent inhibitors .

- Fungicidal Activity : Other studies have explored pyrimidines for their fungicidal properties, suggesting that structural variations can lead to significant improvements in efficacy against phytopathogenic fungi .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related pyrimidine derivatives is presented below, focusing on substituent effects, biological activity, and structural conformation.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Biological Activity: Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound and Compound 24/25) enhance antimicrobial activity against Gram-positive bacteria, likely due to improved membrane penetration or target binding . Halogenated aryl groups: The target compound’s 4-fluorophenyl group is comparable to 4-bromophenyl in Compound 15, but bromine’s larger atomic radius may increase steric hindrance and alter binding kinetics .

Structural Conformation :

- Dihedral angles : In pyrimidine derivatives, substituent orientation relative to the ring plane affects activity. For example, a 12.8° dihedral angle between the pyrimidine ring and phenyl groups optimizes intermolecular interactions (). The bromobutoxy chain in the target compound may adopt a conformation that balances planarity and steric bulk.

Hydrogen Bonding (HB) and Electronic Properties :

- Quantum studies () show that 4-fluorophenyl groups stabilize HB networks via C–F···H interactions, which could enhance target binding in the absence of steric clashes.

- The methyl group at position 2 in the target compound may reduce rotational freedom, stabilizing the active conformation .

Contrasts and Limitations

- Synthetic Challenges: Bromobutoxy chains require multi-step synthesis (cf.

Preparation Methods

Biginelli-Type Cyclocondensation

The Biginelli reaction, which combines aldehydes, urea/thiourea derivatives, and β-keto esters, offers a direct route to dihydropyrimidinones. Adapting this method, 4-fluorobenzaldehyde can serve as the aldehyde component, while methyl-substituted β-keto esters (e.g., methyl acetoacetate) and guanidine derivatives contribute to the pyrimidine ring. For example:

- Reaction Components :

- 4-Fluorobenzaldehyde (6-position precursor)

- Methyl acetoacetate (2-methyl group precursor)

- Boc-protected guanidine (4-position nitrogen source)

Heating under reflux in ethanol with piperidine as a base yields 4-oxo-6-(4-fluorophenyl)-2-methylpyrimidine-5-carbonitrile intermediates. Subsequent O-alkylation introduces the 4-bromobutoxy group.

For late-stage introduction of the 4-fluorophenyl group, Suzuki coupling proves effective. Starting with 4-chloro-6-iodo-2-methylpyrimidine, palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid installs the aryl moiety at position 6. This method benefits from high regioselectivity and compatibility with brominated alkoxy chains.

Functionalization of Pre-Formed Pyrimidine Scaffolds

Chlorination and Alkoxylation

A patent detailing the synthesis of 4,6-dimethoxy-2-methanesulfonylpyrimidine provides a model for alkoxy group introduction. Adapting this approach:

- Chlorination : Treat 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methylpyrimidine.

- Methoxylation : Replace chlorine at position 4 with 4-bromo-1-butanol under basic conditions (e.g., NaOMe, K₂CO₃). Catalysts like trifluoromethanesulfonic acid copper enhance conversion efficiency.

Optimization Note : Excess 4-bromo-1-butanol (1.5 equiv) and prolonged reaction times (12–24 h) ensure complete substitution, minimizing residual chloride impurities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates SNAr reactions. For example, 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine reacts with 4-bromo-1-butanol in dimethylformamide (DMF) using K₂CO₃ as a base (80°C, 8 h), yielding the target compound. Key parameters:

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature : 80–100°C balances reaction rate and side-product formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common by-products include:

- 6-(4-Fluorophenyl)-2-methylpyrimidin-4-ol : From incomplete alkoxylation.

- 4-(3-Butenyloxy)-6-(4-fluorophenyl)-2-methylpyrimidine : Resulting from elimination of HBr.

- Di-alkylated products : Due to excess alkylating agent.

HPLC analysis (C18 column, acetonitrile/water gradient) resolves these impurities, ensuring >98% purity.

Scale-Up Considerations and Industrial Relevance

Catalytic Efficiency

The use of trifluoromethanesulfonic acid tin in alkoxylation steps improves yields from 75% to 92% by minimizing side reactions. Catalyst loading (0.1–0.5 wt%) balances cost and performance.

Solvent Recycling

Toluene and DMF are recovered via distillation, reducing environmental impact. Patent data indicates 85–90% solvent recovery rates in pilot-scale runs.

Q & A

How can synthetic routes for this pyrimidine derivative be optimized to improve yield and purity?

Basic:

The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution for introducing the 4-bromobutoxy group and condensation reactions for pyrimidine ring formation. Key intermediates may include halogenated precursors (e.g., 4-fluorophenyl derivatives) and alkylating agents like 1,4-dibromobutane. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

- Purification : Column chromatography with gradient elution (silica gel, hexane/ethyl acetate) resolves structurally similar byproducts .

Advanced:

Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction times and improve regioselectivity. Computational modeling (DFT calculations) predicts reactive sites to guide substituent placement, minimizing side reactions. For example, the bromobutoxy chain’s steric effects can be modeled to optimize coupling efficiency .

What advanced structural characterization methods are critical for confirming this compound’s conformation?

Basic:

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., the 4-bromobutoxy chain’s orientation relative to the pyrimidine plane) .

- NMR spectroscopy : NMR identifies electronic environments of the fluorophenyl group, while NMR reveals splitting patterns from adjacent substituents .

Advanced:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O/F hydrogen bonds) influencing crystal packing .

- Electron density maps (QTAIM) : Maps critical points in the pyrimidine ring to assess aromaticity and substituent effects on electron distribution .

How can the biological activity of this compound be systematically evaluated?

Basic:

- In vitro assays : Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Dose-response curves (IC) compare potency to structurally related derivatives .

- Enzyme inhibition : Fluorimetric assays (e.g., kinase or protease inhibition) quantify target engagement .

Advanced:

- Molecular docking : Simulates binding to target proteins (e.g., thymidylate synthase) using AutoDock Vina. Key interactions (e.g., halogen bonding with the bromine atom) are validated via mutagenesis studies .

- ADMET prediction : SwissADME or pkCSM models predict pharmacokinetic properties (e.g., blood-brain barrier penetration) .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Basic:

- Disorder in the bromobutoxy chain : Use SHELXL’s PART instruction to model alternative conformations .

- Weak diffraction : High-intensity synchrotron radiation improves data resolution for heavy atoms (Br, F) .

Advanced:

- Twinned crystals : Twin refinement in SHELXL (TWIN/BASF commands) resolves overlapping reflections from non-merohedral twinning .

- Dynamic disorder : Molecular dynamics simulations (e.g., PLATON SQUEEZE) account for solvent molecules in porous crystal structures .

What reaction mechanisms govern the regioselectivity of substituents in the pyrimidine ring?

Basic:

- Electrophilic substitution : Electron-donating groups (e.g., methyl at C2) direct incoming electrophiles to C4 and C6 positions. The fluorophenyl group’s electron-withdrawing effect enhances reactivity at C6 .

- Nucleophilic displacement : The bromobutoxy group undergoes SN2 substitution with nucleophiles (e.g., amines) under basic conditions .

Advanced:

- Kinetic isotope effects : Deuterium labeling at reactive sites (e.g., C4) tracks mechanistic pathways via NMR .

- Transition state modeling : DFT calculations (Gaussian 16) identify energy barriers for competing reaction pathways .

How does the compound’s conformational flexibility impact its biological and physicochemical properties?

Basic:

- Puckering analysis : Cremer-Pople parameters quantify non-planarity of the pyrimidine ring, affecting binding pocket compatibility .

- Torsional angles : The bromobutoxy chain’s gauche/anti conformers influence solubility and membrane permeability .

Advanced:

- Metadynamics simulations : Free-energy landscapes map conformational changes during protein binding (e.g., using GROMACS) .

- Solvent-dependent conformation : NMR relaxation studies (NOESY) correlate solvent polarity with dominant rotamers .

What analytical methods are recommended for quantifying trace impurities in bulk samples?

Basic:

- HPLC-DAD : C18 columns (acetonitrile/water gradient) resolve unreacted precursors and oxidation byproducts. LOD < 0.1% .

- LC-MS : High-resolution ESI-MS identifies halogenated impurities (e.g., debrominated derivatives) .

Advanced:

- 2D NMR (HSQC, HMBC) : Assigns impurity structures via long-range - correlations .

- Chiral HPLC : Separates enantiomers if asymmetric centers form during synthesis (e.g., using Chiralpak IA columns) .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Basic:

- Substituent libraries : Synthesize analogs with varying chain lengths (e.g., replacing bromobutoxy with pentoxy) and compare IC values .

- Bioisosteric replacement : Substitute fluorine with chlorine or trifluoromethyl groups to modulate lipophilicity .

Advanced:

- 3D-QSAR (CoMFA/CoMSIA) : Aligns molecular fields (steric, electrostatic) to correlate substituent properties with activity .

- Free-Wilson analysis : Quantifies contributions of individual substituents (e.g., bromine vs. methyl) to target binding .

What methodologies assess the compound’s thermal stability and decomposition pathways?

Basic:

- TGA/DSC : Determines decomposition onset temperatures and identifies volatile byproducts (e.g., HBr elimination) .

- Isothermal calorimetry : Measures heat flow during degradation under accelerated conditions (40–60°C) .

Advanced:

- Py-GC/MS : Pyrolysis at 300–500°C followed by GC/MS identifies degradation fragments (e.g., fluorophenyl radicals) .

- Kinetic modeling : Arrhenius plots predict shelf-life at storage temperatures .

How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

Basic:

- Hammett constants : The electron-withdrawing fluorophenyl group (σ = 0.06) activates the pyrimidine ring for nucleophilic attack at C2 and C4 .

- Directed ortho-metalation : Lithium-halogen exchange at the bromine site enables cross-coupling (e.g., Suzuki-Miyaura) .

Advanced:

- Frontier molecular orbitals (FMOs) : DFT-computed HOMO/LUMO energies predict sites for electrophilic/nucleophilic attacks. For example, a low LUMO at C6 facilitates Michael additions .

- Charge density analysis : AIM theory identifies regions of high electron density (e.g., pyrimidine N1) prone to protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.